![molecular formula C12H10N2O B1416484 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one CAS No. 1012068-73-3](/img/structure/B1416484.png)
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
Overview
Description
“9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is a chemical compound that has been studied for its potential antileishmanial properties . It is a derivative of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one .
Synthesis Analysis
The compound can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . This involves the synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines .Molecular Structure Analysis
The molecular structure of “9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is complex and includes a pyrrolo and a quinolin ring . The benzene moiety of isoindolin-l-one is replaced by a quinoline ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” include the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines .Scientific Research Applications
Pharmaceutical Research
Derivatives of pyrroloquinolinone compounds have been synthesized and evaluated for their efficacy against diseases such as visceral leishmaniasis (VL) . This suggests that “9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” could potentially be used in the development of new pharmaceuticals targeting similar parasitic infections.
Organic Synthesis
The structural motif of pyrroloquinolinone is often utilized in organic synthesis to create novel compounds with potential therapeutic properties . This compound could serve as a key intermediate in the synthesis of more complex molecules.
properties
IUPAC Name |
9-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFCOIZNPHSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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